An In-Depth Technical Guide to p-Anisic Acid-d4: Chemical Properties and Structure
An In-Depth Technical Guide to p-Anisic Acid-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of p-Anisic acid-d4. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize stable isotope-labeled compounds. This document includes detailed data, experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Core Chemical Properties
p-Anisic acid-d4, also known as 4-Methoxybenzoic acid-d4, is the deuterated form of p-Anisic acid.[1] The incorporation of four deuterium atoms on the methoxy group results in a higher molecular weight compared to its non-deuterated counterpart. This key difference allows for its use as an internal standard in quantitative mass spectrometry-based assays.[1] Deuterium-labeled compounds are considered the gold standard for such applications as they exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and demonstrating similar ionization efficiency.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of p-Anisic acid-d4 and its non-deuterated analog, p-Anisic acid.
| Property | p-Anisic acid-d4 | p-Anisic acid |
| Molecular Formula | C₈H₄D₄O₃ | C₈H₈O₃[2] |
| Molecular Weight | 156.17 g/mol | 152.15 g/mol [3] |
| CAS Number | 152404-46-1[1] | 100-09-4 |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | 182-185 °C (lit.) | 182-185 °C (lit.) |
| Boiling Point | 275-280 °C | 275-280 °C |
| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in hot water. Insoluble in cold water. | Freely soluble in alcohol, chloroform, diethyl ether, and ethyl acetate. Soluble in boiling water. Sparingly soluble in water (1 part per 2500). |
| pKa | ~4.47 | 4.47 |
Chemical Structure
p-Anisic acid-d4 consists of a benzene ring substituted with a carboxylic acid group and a deuterated methoxy group (-OCD₃) at the para (4) position. The four deuterium atoms replace the hydrogen atoms of the methyl group in the methoxy moiety.
Chemical Name: 4-(Methoxy-d4)benzoic acid
Synonyms: p-Anisic acid-d4, 4-Methoxybenzoic acid-d4, Draconic acid-d4
Synthesis
The synthesis of p-Anisic acid is typically achieved through the oxidation of anethole or p-methoxyacetophenone. One common industrial method involves the catalytic oxidation of p-methoxytoluene.
A laboratory-scale synthesis of p-Anisic acid can be performed via the hydrolysis of methyl p-anisate. A green and efficient method has been reported involving the hydrolysis of commercially available methyl paraben. The synthesis of the deuterated analog, p-Anisic acid-d4, would follow a similar synthetic route, utilizing a deuterated starting material, such as methanol-d4, in the appropriate step to introduce the deuterated methoxy group.
Experimental Protocols
p-Anisic acid-d4 is primarily used as an internal standard for the accurate quantification of p-Anisic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized experimental protocols that can be adapted for this purpose.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of p-Anisic acid from plasma or serum samples.
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To 100 µL of the plasma or serum sample in a microcentrifuge tube, add 10 µL of a known concentration of p-Anisic acid-d4 internal standard working solution (e.g., 1 µg/mL in methanol).
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Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
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Vortex briefly and centrifuge again to remove any remaining particulates.
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Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of p-Anisic acid.
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LC System: UHPLC or HPLC system
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Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Flow Rate: 0.3 mL/min
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate to the initial conditions.
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Column Temperature: 40°C
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Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
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Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both p-Anisic acid and p-Anisic acid-d4 need to be determined and optimized on the specific instrument.
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p-Anisic acid (Analyte): The precursor ion will be [M-H]⁻, which is m/z 151.1. The product ions will result from the fragmentation of the precursor.
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p-Anisic acid-d4 (Internal Standard): The precursor ion will be [M-H]⁻, which is m/z 155.2. The product ions will be monitored similarly.
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Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximal signal intensity.
Metabolism
The metabolism of p-Anisic acid in rats has been studied, and it is expected that the metabolic fate of p-Anisic acid-d4 would be similar, although potential kinetic isotope effects may alter the rate of metabolism. The primary metabolic pathway involves O-demethylation to form p-hydroxybenzoic acid (pHBA). Both p-Anisic acid and its metabolite, pHBA, can then undergo phase II conjugation reactions, primarily with glucuronic acid and glycine, to form more water-soluble compounds that are readily excreted in the urine.
Caption: Metabolic pathway of p-Anisic acid.
Experimental Workflow and Logical Relationships
The use of p-Anisic acid-d4 as an internal standard is a critical component of a robust quantitative bioanalytical workflow. The following diagram illustrates the logical steps involved in a typical LC-MS/MS experiment for the quantification of p-Anisic acid in a biological matrix.
Caption: Workflow for quantitative analysis using an internal standard.
